4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a triazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the triazole ring and the coupling of the chlorophenyl group with the piperazine moiety. Common reagents used in these reactions include chlorinated aromatic compounds, triazole precursors, and piperazine derivatives. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and piperazine moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: A compound with a similar triazole ring and chlorophenyl group but different structural features.
4-(4-chlorophenyl)-4-hydroxypiperidine: Contains a chlorophenyl group and piperidine moiety, similar to the piperazine moiety in the target compound.
Uniqueness
4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole ring and piperazine moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H18ClN7O2 |
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Molecular Weight |
363.80 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H18ClN7O2/c16-11-1-3-12(4-2-11)22-5-7-23(8-6-22)15(25)17-9-13(24)20-14-18-10-19-21-14/h1-4,10H,5-9H2,(H,17,25)(H2,18,19,20,21,24) |
InChI Key |
DLRJJTFKSFPGOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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